molecular formula C13H21N3O2 B140985 Tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate CAS No. 158654-89-8

Tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate

Cat. No.: B140985
CAS No.: 158654-89-8
M. Wt: 251.32 g/mol
InChI Key: YLFYBXKESJJUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at position 1 with a tert-butoxycarbonyl (Boc) protecting group and at position 4 with a 1H-imidazole moiety. This scaffold is widely utilized in medicinal chemistry as a building block for kinase inhibitors and other bioactive molecules due to its ability to engage in hydrogen bonding (via imidazole) and its steric protection (via Boc group), which enhances metabolic stability .

Properties

IUPAC Name

tert-butyl 4-imidazol-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-7-4-11(5-8-15)16-9-6-14-10-16/h6,9-11H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFYBXKESJJUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627396
Record name tert-Butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158654-89-8
Record name tert-Butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection Protocol

Reagents :

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Base (e.g., triethylamine, 4-dimethylaminopyridine)

  • Solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure :
Piperidine is dissolved in anhydrous dichloromethane under nitrogen. Boc anhydride (1.1 equivalents) and triethylamine (2 equivalents) are added dropwise at 0°C. The reaction proceeds at room temperature for 12–16 hours, yielding N-Boc-piperidine. The crude product is purified via column chromatography (hexane/ethyl acetate).

Yield : 85–92%

Functionalization at the 4-Position of Piperidine

Introducing the imidazole moiety at the 4-position of piperidine requires precise control over regioselectivity and reaction conditions. Two primary strategies dominate literature: nucleophilic substitution and Mitsunobu reactions.

Nucleophilic Substitution

Reagents :

  • N-Boc-4-hydroxypiperidine

  • Mesyl chloride or tosyl chloride (for leaving group formation)

  • Imidazole

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., dimethylformamide, acetonitrile)

Procedure :
N-Boc-4-hydroxypiperidine is treated with mesyl chloride (1.2 equivalents) in dichloromethane with triethylamine to form the mesylate intermediate. The mesylate is then reacted with imidazole (2 equivalents) in dimethylformamide at 80°C for 24 hours.

Challenges :

  • Steric hindrance from the Boc group reduces substitution efficiency.

  • Competing elimination reactions may occur at elevated temperatures.

Yield : 45–60%

Mitsunobu Reaction

Reagents :

  • N-Boc-4-hydroxypiperidine

  • Imidazole

  • Triphenylphosphine

  • Diethyl azodicarboxylate (DEAD)

  • Solvent (e.g., tetrahydrofuran)

Procedure :
N-Boc-4-hydroxypiperidine, imidazole (1.5 equivalents), triphenylphosphine (1.2 equivalents), and DEAD (1.2 equivalents) are combined in tetrahydrofuran at 0°C. The mixture is stirred at room temperature for 6–8 hours. The reaction benefits from mild conditions and high regioselectivity.

Yield : 70–78%

Comparative Analysis of Synthetic Routes

Method Conditions Yield Key Advantages Limitations
Nucleophilic SubstitutionDMF, 80°C, 24 h45–60%Simple reagentsLow yield due to steric hindrance
Mitsunobu ReactionTHF, RT, 6–8 h70–78%High regioselectivityCostly reagents (DEAD, PPh3)
Ullmann CouplingDMSO, 110°C, 24–48 h50–65%Tolerance for sensitive functional groupsLong reaction time, copper residues

Industrial-Scale Production Considerations

Scaling up laboratory methods requires addressing cost, safety, and environmental impact.

Continuous Flow Synthesis

Reactor Type : Microfluidic tubular reactor
Benefits :

  • Enhanced heat/mass transfer improves yield (75–82%).

  • Reduced solvent use by 40%.

Solvent Recycling

  • Dichloromethane and dimethylformamide are distilled and reused, lowering production costs by 25%.

Analytical Characterization

Post-synthesis validation ensures product integrity:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl3) : δ 1.44 (s, 9H, Boc), 3.10–3.30 (m, 4H, piperidine), 4.20–4.40 (m, 2H, piperidine), 7.15 (s, 1H, imidazole), 7.45 (s, 1H, imidazole).

  • ¹³C NMR : Confirms Boc (28.4, 80.5 ppm) and imidazole (121.5, 135.2 ppm) carbons.

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or piperidine moieties are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce piperidine or imidazole derivatives with altered hydrogenation states.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug design.

Case Study: Antihypertensive Agents

Research has indicated that derivatives of this compound exhibit antihypertensive properties. A study published in the Journal of Medicinal Chemistry synthesized various analogs and tested their efficacy in lowering blood pressure in animal models. The imidazole moiety is believed to play a crucial role in receptor binding, enhancing the pharmacological profile of these compounds .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly concerning its interaction with neurotransmitter systems.

Case Study: Anxiety Disorders

A notable study investigated the effects of this compound on anxiety-related behaviors in rodents. The results indicated that certain derivatives could modulate GABAergic activity, leading to anxiolytic effects without significant sedation. This positions this compound as a candidate for developing new treatments for anxiety disorders .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block for synthesizing more complex bioactive molecules. Its functional groups allow for various chemical transformations, facilitating the development of novel therapeutic agents.

Data Table: Synthetic Routes and Yields

Synthetic RouteYield (%)Reference
Route A85
Route B90
Route C78

Agricultural Chemistry

Emerging research suggests potential applications in agricultural chemistry, particularly as a pesticide or herbicide precursor.

Case Study: Pesticidal Activity

A preliminary study evaluated the efficacy of this compound against common agricultural pests. The findings indicated moderate to high activity against targeted insect species, suggesting its utility as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key structural and functional differences between the target compound and its analogs:

Table 1: Comparative Overview of Structural Analogs

Compound Name Core Structure Substituents Molecular Weight Key Features Biological Relevance
Tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate Piperidine Imidazole (1-YL), Boc ~251.33 Base scaffold for kinase inhibitors; imidazole enables H-bonding Versatile intermediate for drug discovery
Tert-butyl 4-(1H-imidazol-4-YL)piperidine-1-carboxylate (CAS 152241-38-8) Piperidine Imidazole (4-YL), Boc 251.33 Positional isomer of target compound; altered spatial orientation Potential differences in target binding due to substituent position
Tert-butyl 4-(1H-indazol-3-YL)piperidine-1-carboxylate (CAS 889945-69-1) Piperidine Indazole (3-YL), Boc 301.38 Bicyclic indazole enhances rigidity and π-π interactions Improved binding affinity in kinase targets due to fused aromatic system
Compound 20 () Piperidine Imidazole with fluorophenyl and pyrimidinyl groups >500 Extended aromatic substituents BET family kinase inhibitor; enhanced selectivity via fluorophenyl group
Compound 25 () Piperidine Benzodiazol-1-YL, chloro substituent ~400 Benzodiazol core; electron-withdrawing groups Selective inhibitor of 8-Oxo targets; altered electronic properties
Tert-butyl 4-(1H-imidazol-2-YLmethyl)piperazine-1-carboxylate Piperazine Imidazole (2-YLmethyl), Boc ~265.34 Piperazine ring with methylene-linked imidazole Increased solubility due to additional nitrogen; modified pharmacokinetics

Structural and Functional Differences

Positional Isomerism

The target compound’s imidazole is attached at the 1-position of the piperidine ring, whereas its 4-YL isomer (CAS 152241-38-8) places the imidazole at position 4.

Heterocycle Substitution

Replacing imidazole with indazole (as in CAS 889945-69-1) introduces a fused bicyclic system, enhancing rigidity and π-π stacking interactions. This modification is advantageous in kinase inhibitors where planar aromatic systems improve binding to hydrophobic pockets . Conversely, benzodiazol derivatives (e.g., Compound 25) exhibit electron-deficient aromatic systems, which may enhance interactions with electron-rich enzyme active sites .

Piperidine vs. Piperazine

The piperazine analog () features two nitrogen atoms in the ring, increasing basicity and solubility. However, the additional nitrogen may also render it more susceptible to metabolic oxidation compared to piperidine-based compounds .

Extended Substituents

Compound 20 () incorporates fluorophenyl and pyrimidinyl groups on the imidazole, significantly increasing molecular weight and hydrophobicity. These substituents improve selectivity for bromodomains (BET family) by mimicking ATP’s adenine moiety .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperazine derivatives (e.g., ) generally exhibit higher aqueous solubility due to increased hydrogen-bonding capacity.
  • Metabolic Stability : The Boc group in the target compound shields the piperidine nitrogen, reducing first-pass metabolism compared to unprotected analogs .
  • Bioactivity : Fluorinated aromatic groups (e.g., in Compound 20) enhance target affinity but may reduce solubility, necessitating formulation optimization .

Biological Activity

Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate, with the CAS number 158654-89-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including pharmacological properties and mechanisms of action.

  • Molecular Formula : C13H21N3O2
  • Molecular Weight : 251.33 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. The compound is believed to modulate pathways involved in inflammation and immune response, potentially acting as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in the release of pro-inflammatory cytokines like IL-1β.

Antiinflammatory Activity

A study demonstrated that derivatives of piperidine compounds, including this compound, showed significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages. The compound's structure allows for effective binding to the NLRP3 inflammasome, inhibiting its activation and thereby reducing inflammation .

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
Anti-inflammatoryInhibition of IL-1β release by up to 39.2% at 10 µM concentration.
AntiviralRelated derivatives showed antiviral activity against multiple viruses.
NLRP3 InhibitionEffective modulation of inflammasome activity leading to reduced pyroptosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Imidazole Ring : Contributes to the compound's ability to interact with biological targets.
  • Piperidine Moiety : Enhances solubility and bioavailability.

Understanding the SAR is critical for optimizing the compound's efficacy and minimizing potential side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate?

  • Methodology : The synthesis typically involves multi-step reactions starting with the formation of the imidazole ring. For example, tert-butyl carbamate derivatives are coupled with imidazole precursors under nucleophilic substitution conditions. Key steps include:

  • Using NaH in anhydrous THF to deprotonate intermediates (e.g., phenol derivatives) for coupling .
  • Employing tert-butyl-protected piperidine intermediates to ensure regioselectivity .
  • Purification via silica gel chromatography or recrystallization .
    • Safety Note : Handle NaH with care under inert conditions due to its reactivity with moisture .

Q. How is the molecular structure of this compound verified in academic research?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm proton and carbon environments, e.g., characteristic peaks for the tert-butyl group (~1.4 ppm) and imidazole protons (~7-8 ppm) .
  • X-ray Crystallography : Programs like SHELX refine crystal structures to validate bond lengths and angles .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Protective Measures :

  • Respiratory : Use NIOSH-certified P95 respirators for dust control; upgrade to OV/AG/P99 cartridges for vapor protection .
  • Skin/Eyes : Wear nitrile gloves and chemical goggles to prevent irritation .
  • Storage : Store in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Key Parameters :

  • Catalyst Selection : NaH or K2CO3 for deprotonation, depending on substrate sensitivity .
  • Solvent Choice : Anhydrous THF or DMF enhances solubility of intermediates .
  • Temperature Control : Reactions often proceed at 0–25°C to minimize side products .
    • Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. What advanced analytical methods resolve contradictions in crystallographic vs. spectroscopic data?

  • Conflict Resolution :

  • Dynamic NMR : Detect conformational flexibility (e.g., piperidine ring puckering) that X-ray structures may not capture .
  • DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate proposed conformers .
  • Powder XRD : Assess polymorphism if single crystals are unavailable .

Q. How can researchers troubleshoot low purity in the final product?

  • Common Issues :

  • Byproduct Formation : Optimize reaction time to prevent over-oxidation (e.g., using controlled equivalents of OXONE) .
  • Purification Challenges : Switch from column chromatography to preparative HPLC for polar impurities .
  • Moisture Sensitivity : Ensure anhydrous conditions during coupling steps to avoid hydrolysis of the tert-butyl group .

Q. What strategies address discrepancies between computational and experimental LogP values?

  • Methodology :

  • Experimental LogP : Measure via shake-flask method using octanol/water partitioning .
  • Computational Adjustments : Apply correction factors for hydrogen-bonding groups (e.g., imidazole) in software like MarvinSuite .
  • Validation : Cross-check with HPLC retention times under standardized conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data across safety reports?

  • Approach :

  • Source Evaluation : Prioritize studies adhering to OECD/GLP guidelines over non-standardized assays .
  • Dose-Response Analysis : Compare LD50 values (oral/IV) to assess acute toxicity thresholds .
  • In Silico Modeling : Use tools like ProTox-II to predict missing endpoints (e.g., mutagenicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.